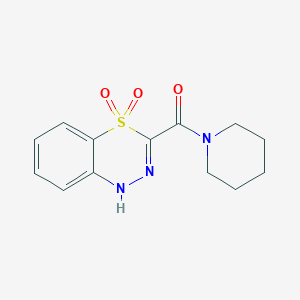

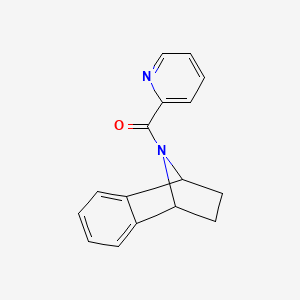

![molecular formula C20H20N2O7 B2693844 methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate CAS No. 1396798-56-3](/img/structure/B2693844.png)

methyl 4-({[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is present in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzo[d][1,3]dioxole substituted organoselenium compounds were synthesized via a simple condensation method . Another study reported the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve condensation reactions and C-N cross-coupling reactions . The transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se-Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles has also been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the thermal decomposition behavior of a similar compound was studied by thermogravimetric analysis . The molecular weight and empirical formula of similar compounds have also been reported .Aplicaciones Científicas De Investigación

Novel Salt Formation and Use in Pharmaceutical Compositions

The compound has been identified as a component of a new salt, N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate or its solvate. This salt, along with its solvates, finds application in pharmaceutical compositions and therapeutic treatments, demonstrating the compound's potential in medicinal chemistry and drug formulation (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Catalysis in Organic Synthesis

The compound has been utilized in the field of organic synthesis, particularly in the iron-catalyzed benzylation of 1,3-dicarbonyl compounds. This process produces 2-benzylated products under mild conditions, showcasing the compound's role in facilitating efficient and cost-effective chemical reactions (Jette Kischel et al., 2007).

Photopolymerization Processes

A derivative of the compound has been proposed as a photoiniferter due to its chromophore group linked to the aminoxyl function. This application is significant in the area of photopolymerization, where the compound contributes to the generation of polymers through UV irradiation, highlighting its potential in material science and polymer chemistry (Y. Guillaneuf et al., 2010).

Inhibitory Activity and Shrimp Preservation

Hydroxypyridinone derivatives related to the compound have shown strong tyrosinase inhibitory activity, indicating potential applications as preservatives for shrimp, thereby extending shelf life and maintaining food quality. This application suggests the compound's relevance in food science and technology (Xiao-yan Dai et al., 2016).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to interact with various proteins and enzymes, influencing their activity .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their activity and function .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been reported to induce apoptosis and cause cell cycle arrests in certain cell lines .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

Direcciones Futuras

The future directions in the research of similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . The development of sensitive and selective sensors for the detection of heavy metal ions is another area of interest .

Propiedades

IUPAC Name |

methyl 4-[[2-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O7/c1-20(26,13-5-8-15-16(9-13)29-11-28-15)10-21-17(23)18(24)22-14-6-3-12(4-7-14)19(25)27-2/h3-9,26H,10-11H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGBKHKTRDXCTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)

![1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2693764.png)

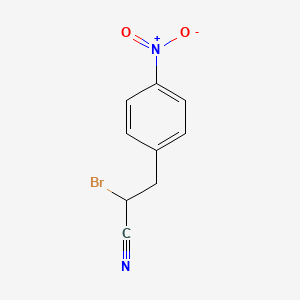

![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)

![2-ethoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide](/img/structure/B2693772.png)

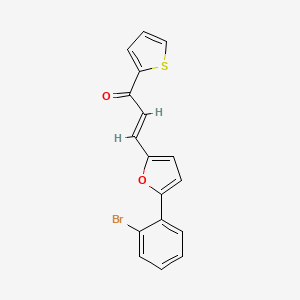

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2693778.png)

![2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2693782.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2693783.png)